1,3,5-Triphenyladamantane
Overview
Description
1,3,5-Triphenyladamantane is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the substitution of three phenyl groups at the 1, 3, and 5 positions of the adamantane core. The molecular formula of this compound is C28H28, and it has a molecular weight of 364.52 g/mol . This compound is known for its rigidity and stability, making it an interesting subject for various scientific studies.
Preparation Methods
1,3,5-Triphenyladamantane can be synthesized through several methods. One common synthetic route involves the reaction of adamantane with benzene in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1,3,5-Triphenyladamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or hydrocarbons.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups are substituted with various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
1,3,5-Triphenyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and rigidity make it useful in the design of biologically active molecules and drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with improved stability and efficacy.
Mechanism of Action
The mechanism by which 1,3,5-Triphenyladamantane exerts its effects is primarily related to its structural rigidity and stability. The compound’s adamantane core provides a stable framework, while the phenyl groups offer sites for further functionalization. This combination allows for the design of molecules with specific properties and functions. The molecular targets and pathways involved depend on the specific application and functional groups attached to the phenyl rings .
Comparison with Similar Compounds
1,3,5-Triphenyladamantane can be compared with other phenyl-substituted adamantane derivatives, such as 1,3,5,7-tetraphenyladamantane. While both compounds share a similar core structure, the additional phenyl group in 1,3,5,7-tetraphenyladamantane results in different physical and chemical properties. For example, 1,3,5,7-tetraphenyladamantane has a higher melting point and different solubility characteristics compared to this compound .
Other similar compounds include:
1,3,5,7-Tetraphenyladamantane: Known for its higher melting point and unique solubility properties.
1,3,5-Tri(phenyl-4-sodium sulfonate)adamantane: Used as a flame retardant in polymer composites.
1-Bromo-3,5,7-triphenyladamantane: Exhibits polymorphism and white light emission properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-triphenyladamantane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28/c1-4-10-23(11-5-1)26-16-22-17-27(19-26,24-12-6-2-7-13-24)21-28(18-22,20-26)25-14-8-3-9-15-25/h1-15,22H,16-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIKOPZZANWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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